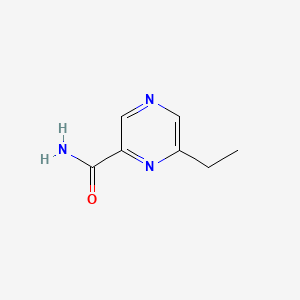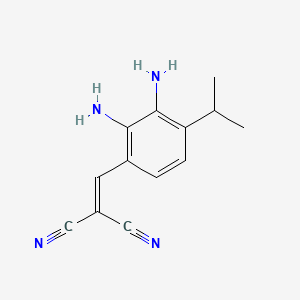
BIS(OXALATO)PLATINATE(II) DE POTASSIUM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Potassium bis(oxalato)platinate(II) is used in various scientific research applications, including:
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in anticancer therapies due to its platinum content.
Industry: It is used in the production of high-purity platinum materials and in electroplating processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium bis(oxalato)platinate(II) can be synthesized through the reaction of potassium tetrachloroplatinate(II) with oxalic acid in an aqueous solution. The reaction typically proceeds as follows: [ \text{K}_2\text{PtCl}_4 + 2\text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{K}_2\text{Pt(C}_2\text{O}_4\text{)}_2 + 4\text{HCl} ] The product is then recrystallized from water to obtain the dihydrate form .
Industrial Production Methods
Industrial production methods for potassium bis(oxalato)platinate(II) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium bis(oxalato)platinate(II) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: The oxalate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with potassium bis(oxalato)platinate(II) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) compounds, while reduction reactions may yield platinum(0) or platinum(II) compounds .
Mécanisme D'action
The mechanism of action of potassium bis(oxalato)platinate(II) involves its ability to coordinate with various ligands and form stable complexes. In biological systems, it can interact with nucleic acids and proteins, potentially leading to cytotoxic effects. The molecular targets and pathways involved include DNA binding and inhibition of DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium tetrachloroplatinate(II): Another platinum(II) compound with chloride ligands instead of oxalate.
Potassium trichloro(ethylene)platinate(II): A platinum(II) compound with ethylene and chloride ligands.
Uniqueness
Potassium bis(oxalato)platinate(II) is unique due to its oxalate ligands, which provide distinct chemical properties and reactivity compared to other platinum(II) compounds. Its ability to form stable complexes with various ligands makes it valuable in coordination chemistry and catalysis .
Propriétés
Numéro CAS |
14244-64-5 |
|---|---|
Formule moléculaire |
C4H4K2O10Pt |
Poids moléculaire |
485.35 g/mol |
Nom IUPAC |
dipotassium;oxalate;platinum(2+);dihydrate |
InChI |
InChI=1S/2C2H2O4.2K.2H2O.Pt/c2*3-1(4)2(5)6;;;;;/h2*(H,3,4)(H,5,6);;;2*1H2;/q;;2*+1;;;+2/p-4 |
Clé InChI |
OOFIORZMOKMUAK-UHFFFAOYSA-J |
SMILES |
C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O.O.[K+].[K+].[Pt] |
SMILES canonique |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.[K+].[K+].[Pt+2] |
Origine du produit |
United States |
Q1: Can potassium bis(oxalato)platinate(II) be used as a starting material to synthesize other platinum(II) complexes with potential biological activity?
A1: Yes, the research demonstrates that potassium bis(oxalato)platinate(II) can serve as a precursor for synthesizing novel platinum(II) complexes. One study utilized potassium bis(oxalato)platinate(II) in a one-step reaction with N6-benzyladenosine derivatives to create a series of [Pt(oxalato)(N6-benzyladenosine derivative)2] complexes []. This highlights the compound's utility in generating diverse platinum(II) complexes, which can then be further investigated for potential applications, including biological activity.
Q2: Besides its potential use in biological applications, are there other areas where potassium bis(oxalato)platinate(II) proves useful?
A2: Yes, potassium bis(oxalato)platinate(II) exhibits utility in material science. Research demonstrates its application in the electrochemical growth of highly conductive inorganic complexes []. This method enables the formation of single crystals of materials like K2Pt(CN)4X0.3 ⋅ 3H2O (X = Cl, Br), K1.75Pt(CN)4 ⋅ 1.5 H2O, and K1.64Pt(O2C2O2) ⋅ 2H2O, showcasing its potential in developing advanced materials with tailored properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(9S,10R,11R,12Z,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol](/img/structure/B577018.png)






![2H-Imidazo[4,5-b]quinoxaline](/img/structure/B577029.png)
